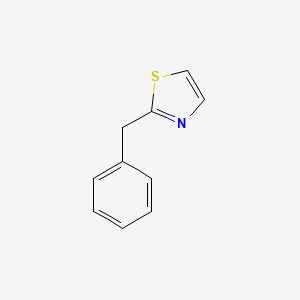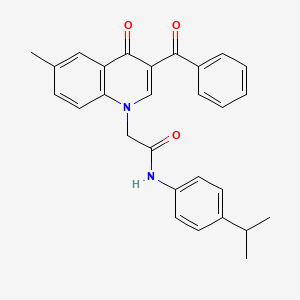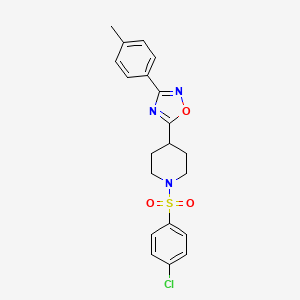
2-Benzyl-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Benzyl-1,3-thiazole is a chemical compound with the CAS Number: 13948-37-3 . It has a molecular weight of 175.25 . It is a useful research chemical compound used in the preparation of benzothiadiazine derivatives for use as KAT inhibitors .
Synthesis Analysis
Thiazoles are prepared by treatment of 2-mercaptoaniline with acid chlorides . The Lawesson’s reagent is employed for the formation of almost all heterocyclic compounds having a sulfur atom . Its range varies from thiophene to thiadiazine, thiazole, thiazine, pyrazoles, thiadiazole, and dithiin .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
Thiazole-based Schiff base compounds display significant pharmacological potential with an ability to modulate the activity of many enzymes involved in metabolism . They also demonstrated to have antibacterial, antifungal, anti-inflammatory, antioxidant, and antiproliferative activities .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .科学的研究の応用
Synthesis and Structural Analysis
2-Benzyl-1,3-thiazole derivatives are synthesized and characterized using various spectroscopic techniques, including FT-IR, NMR (1H -13C), UV–Vis spectroscopies, and X-ray diffraction methods. These compounds are structurally optimized using density functional theory (DFT) methods, and their thermal behavior is studied using TG/DTA analysis. This meticulous structural analysis lays the groundwork for understanding their potential applications in various fields (Inkaya, 2018).
Antimicrobial Applications
Certain this compound derivatives have been found to exhibit significant antimicrobial activity. These compounds are integrated into polymers and polymer composites, like polyurethane varnishes, demonstrating strong antimicrobial effects against a range of micro-organisms. This makes them potential candidates for antimicrobial coatings, especially in medical and industrial settings (El‐Wahab et al., 2014).
Anti-inflammatory and Antioxidant Properties
Research on benzofused thiazole derivatives, a group that includes this compound, indicates potent anti-inflammatory and antioxidant activities. These compounds are synthesized and tested for their ability to inhibit inflammatory processes and neutralize reactive species, making them promising candidates for therapeutic agents aimed at treating conditions associated with inflammation and oxidative stress (Raut et al., 2020).
Drug Development and Molecular Docking Studies
This compound derivatives are used as molecular scaffolds in the design of new drugs. These compounds are modified to optimize their biological activity and metabolic stability. Molecular docking studies help in understanding the interaction of these compounds with biological targets, paving the way for the development of more effective drugs (Sharma et al., 2009).
Fluorescence Detection and Biological Functions
Derivatives of this compound, like modified thiazole orange compounds, have been utilized in fluorescence detection, exhibiting selectivity for recognizing G-quadruplex DNA over other DNA forms. This selective recognition is crucial in biological processes and therapeutic applications, highlighting the role of these compounds in bioanalytical chemistry and molecular biology (Guan et al., 2020).
作用機序
Target of Action
2-Benzyl-1,3-thiazole is a derivative of thiazole, a heterocyclic compound that has been found to have diverse biological activities . Thiazole derivatives have been reported to interact with multiple receptors, which makes them useful in the development of new therapeutic agents . .
Mode of Action
The mode of action of thiazole derivatives can vary depending on the specific compound and its targets. For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death
Biochemical Pathways
Thiazole derivatives can affect various biochemical pathways depending on their specific targets. For instance, some thiazole derivatives have been found to have antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities
Pharmacokinetics
Thiazole derivatives in general are slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties can influence the bioavailability of the compound.
Result of Action
The result of the action of this compound would depend on its specific targets and mode of action. As mentioned earlier, some thiazole derivatives can cause cell death by interacting with topoisomerase II and causing DNA double-strand breaks . .
Safety and Hazards
The safety information for 2-Benzyl-1,3-thiazole includes several hazard statements such as H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
将来の方向性
Thiazole-based compounds have been reported to have different biological properties like anti-inflammatory, antifungal, antihypertensive, and antibacterial . Therefore, the future directions for 2-Benzyl-1,3-thiazole could involve further exploration of its potential applications in medicinal and pharmaceutical chemistry fields.
生化学分析
Biochemical Properties
The thiazole ring in 2-Benzyl-1,3-thiazole is highly reactive due to an acidic proton at C-2, making it a significant synthon for the production of a wide range of new chemical compounds . This reactivity allows this compound to interact with various enzymes, proteins, and other biomolecules, although specific interactions for this compound have not been reported in the literature.
Cellular Effects
While specific cellular effects of this compound are not documented, thiazole derivatives have been found to exhibit antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities . These effects suggest that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The thiazole ring’s reactivity suggests that it could exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Thiazole derivatives are known to modulate the activity of many enzymes involved in metabolism .
特性
IUPAC Name |
2-benzyl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c1-2-4-9(5-3-1)8-10-11-6-7-12-10/h1-7H,8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCSPNANFXDHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13948-37-3 |
Source


|
| Record name | 2-benzyl-1,3-thiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![4-isobutyl-N-isopropyl-1-((3-methoxybenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2957719.png)

![N-(5-(4-chloro-3-(trifluoromethyl)benzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2957723.png)
![N-(2-ethoxyphenyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2957724.png)

![N-(6-tert-butyl-3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-5-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B2957727.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-3-phenylbenzo[c]isoxazole-5-carboxamide](/img/structure/B2957729.png)
![N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(pentyloxy)benzamide](/img/structure/B2957730.png)

![N-{[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]carbonyl}-L-valine](/img/structure/B2957735.png)
![2,5-Dimethyl-N-[1-(oxan-4-yl)pyrrolidin-3-yl]benzenesulfonamide](/img/structure/B2957736.png)

![cyclohexyl(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2957741.png)

